ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (molecular formula: C₁₇H₁₈N₂O₄, molecular weight: 314.34) is a 4H-pyran derivative characterized by an ortho-methoxy-substituted phenyl ring at the 4-position, a cyano group at C5, and an ethyl ester moiety at C2. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)12(9-18)15(14)11-7-5-6-8-13(11)21-3/h5-8,15H,4,19H2,1-3H3 |
InChI Key |
CLRQYEJLDPFVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OC)C#N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a catalyst such as meglumine in an aqueous ethanol solution . This one-pot synthesis is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of reusable catalysts and non-toxic solvents, are likely to be employed to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. These interactions can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Spectroscopic Properties
Key differences in NMR and crystallographic data highlight substituent effects:
- 4-Hydroxyphenyl Analog : ¹H-NMR shows a deshielded hydroxyl proton at δ 9.09 ppm, while the 4-fluorophenyl analog exhibits aromatic protons at δ 7.12–7.43 ppm .
- Crystallography: The pyran ring in analogs like ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate is nearly planar (r.m.s. deviation: 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds . The ortho-methoxy group in the target compound may introduce torsional strain, altering packing efficiency.
Corrosion Inhibition
The phenyl-substituted analog (ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate) acts as a mixed-type inhibitor for low-carbon steel in HCl, with efficiency increasing with concentration. Adsorption follows the Langmuir isotherm, suggesting monolayer formation . Electron-donating groups (e.g., methoxy) may enhance adsorption via increased electron density.
Pharmaceutical Intermediates
The 3-fluorophenyl derivative is marketed as a high-purity API (pharma grade, >99%) for medicinal chemistry applications .
Biological Activity
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.34 g/mol. The compound features several functional groups, including an amino group, a cyano group, and a methoxyphenyl substituent, which contribute to its biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors that modulate critical biological pathways .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H460 | 0.36 | Inhibition of cell proliferation |
| HCT-116 | 0.58 | Induction of apoptosis |
| MDA-MB-435 | 0.24 | Targeting specific signaling pathways |
These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have indicated that it may be effective against various bacterial and fungal strains, suggesting its utility in treating infections .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency and selectivity against different biological targets.
Table 3: SAR of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Mthis compound | Similar pyran structure; different substituents | Moderate cytotoxicity |
| Ethyl 6-amino-5-cyano-4-(p-tolyl)-2-methyl-4H-pyran-3-carboxylate | Variations in side chains | Potential antimicrobial |
| Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | Substituted with tert-butyl | Different biological activities |
Case Studies
Recent studies have focused on the synthesis and evaluation of ethyl 6-amino-5-cyano derivatives, revealing their potential as multifunctional agents. For instance, a study published in the Bull. Chem. Soc. Ethiop. highlighted the cytotoxic effects of various pyran derivatives, including ethyl 6-amino compounds, against multiple cancer cell lines .
Another notable study demonstrated that the presence of electron-withdrawing groups such as cyano and carboxylic acid moieties significantly enhanced the anticancer activity of related compounds . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
